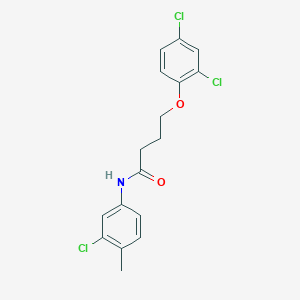![molecular formula C17H19BrN4O2 B4719502 2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)
2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine
説明
2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine is a novel pyrimidine derivative that has been synthesized and studied extensively in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of 2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. These pathways are involved in cell growth, survival, inflammation, and immune response. By inhibiting these pathways, this compound can exert its anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine can have various biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the improvement of cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine is its specificity and potency. This compound has been shown to have a high affinity for its target proteins and can inhibit their activity at low concentrations. This makes it an ideal compound for studying the mechanism of action of various signaling pathways.
However, one of the limitations of this compound is its stability. This compound can degrade over time, and its activity can be affected by various factors, such as pH, temperature, and light. Therefore, it is essential to store and handle this compound carefully to ensure its stability and activity.
将来の方向性
There are several future directions for the study of 2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine. One direction is to study its potential in combination therapy with other anti-cancer or anti-inflammatory drugs. Studies have shown that combination therapy can enhance the efficacy of drugs and reduce their side effects.
Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Studies have shown that this compound can have different effects in different animal models, and its activity can be affected by various factors, such as metabolism, absorption, and distribution. Therefore, it is essential to study the pharmacokinetics and pharmacodynamics of this compound in vivo to understand its potential in clinical applications.
Conclusion:
In conclusion, 2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine is a novel pyrimidine derivative that has shown promising results in various scientific research applications. This compound has a specific and potent mechanism of action, which involves the inhibition of various signaling pathways. Although there are some limitations to this compound, its potential in cancer treatment, inflammation, and neurodegenerative diseases makes it a promising compound for future research.
科学的研究の応用
2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in cancer treatment. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival.
Another application of this compound is in inflammation. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various animal models. The mechanism of action of this compound involves the inhibition of the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines.
In addition to cancer and inflammation, this compound has also shown potential in the treatment of neurodegenerative diseases. Studies have shown that this compound can protect neurons from oxidative stress, reduce neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3-bromophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-13(24-15-5-2-4-14(18)12-15)16(23)21-8-10-22(11-9-21)17-19-6-3-7-20-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAWNLODXIHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-chloro-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4719441.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(4-methylphenyl)thiourea](/img/structure/B4719446.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4719463.png)
![4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B4719464.png)
![2-(4-methylphenyl)-5-[(2-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4719467.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4719475.png)
![1-[4-(acetylamino)phenyl]-N-(1,1-dimethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4719477.png)

![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)

![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4719529.png)
